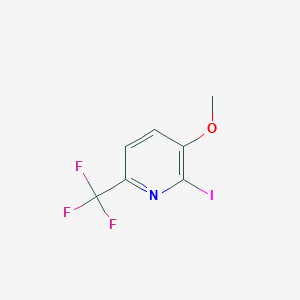2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine
CAS No.: 1227602-86-9
Cat. No.: VC2756378
Molecular Formula: C7H5F3INO
Molecular Weight: 303.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227602-86-9 |
|---|---|
| Molecular Formula | C7H5F3INO |
| Molecular Weight | 303.02 g/mol |
| IUPAC Name | 2-iodo-3-methoxy-6-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5F3INO/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3 |
| Standard InChI Key | IADOTKILLWECGU-UHFFFAOYSA-N |
| SMILES | COC1=C(N=C(C=C1)C(F)(F)F)I |
| Canonical SMILES | COC1=C(N=C(C=C1)C(F)(F)F)I |
Introduction
Chemical Identity and Properties
2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine is an organofluorine compound belonging to the broader class of substituted pyridines. It is characterized by a pyridine ring with three distinct functional groups: an iodine atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 6-position . The presence of these three functionalities on a single pyridine scaffold creates a molecule with unique reactivity patterns and physical properties.
The compound is identified by the CAS Registry Number 1227602-86-9 and is also known by the MDL Number MFCD16611488 . Its molecular structure and key identifiers are summarized in Table 1.
Table 1: Chemical Identity and Properties of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine
| Property | Value |
|---|---|
| Chemical Name | 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine |
| CAS Number | 1227602-86-9 |
| MDL Number | MFCD16611488 |
| Molecular Formula | C₇H₅F₃INO |
| Molecular Weight | 303.02 g/mol |
| InChI | InChI=1S/C7H5F3INO/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3 |
| InChIKey | IADOTKILLWECGU-UHFFFAOYSA-N |
| SMILES | C(F)(F)(F)C=1N=C(I)C(OC)=CC1 |
| Canonical SMILES | FC(F)(F)C1=NC(I)=C(OC)C=C1 |
Structural Characteristics
The molecular structure of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine features a pyridine ring with three distinct functional groups that contribute to its chemical behavior and potential applications. The pyridine ring itself is a six-membered aromatic heterocycle containing a nitrogen atom, which contributes to its basic character.
The trifluoromethyl group (CF₃) at the 6-position significantly affects the electronic properties of the molecule. This group is strongly electron-withdrawing, which decreases the electron density of the pyridine ring and subsequently reduces its basicity compared to unsubstituted pyridine . The presence of the trifluoromethyl group also enhances the compound's lipophilicity, which can be advantageous for certain pharmaceutical applications by improving membrane permeability .
The methoxy group (OCH₃) at the 3-position introduces an electron-donating effect through resonance, which partially counteracts the electron-withdrawing effect of the trifluoromethyl group. This creates an interesting electronic distribution across the molecule that can be exploited in various chemical transformations .
The iodine atom at the 2-position is particularly significant as it provides a reactive site for various coupling reactions, including cross-coupling methodologies such as Suzuki, Sonogashira, and Negishi reactions. This makes the compound valuable as a synthetic intermediate in preparing more complex molecules .
Related Compounds and Structural Analogs
Several structurally related compounds appear in the search results, which may provide insights into the properties and applications of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine. Table 2 presents a comparison of these structural analogs.
Table 2: Structural Analogs of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine | 1227602-86-9 | C₇H₅F₃INO | Reference compound |
| 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine | Not provided | C₇H₅F₃INO | CF₃ at position 4 instead of 6 |
| 3-Iodo-2-methoxy-6-(trifluoromethyl)pyridine | 1214371-94-4 | C₇H₅F₃INO | Iodine at position 3, methoxy at position 2 |
| 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 1806377-49-0 | C₇H₅F₃INO | Iodine at position 6, CF₃ at position 3 |
| 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 | C₇H₆F₃NO | Lacks iodine substituent |
| 2-Iodo-3-methoxy-6-methylpyridine | Not provided | C₇H₈INO | CH₃ instead of CF₃ at position 6 |
| 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine | Not provided | C₈H₅F₅INO | Additional CF₂H group at position 4 |
| 2-Iodo-6-(trifluoromethyl)pyridine | 100366-74-3 | C₆H₃F₃IN | Lacks methoxy group |
| 5-Iodo-2-(trifluoromethyl)pyridine | 873107-98-3 | C₆H₃F₃IN | Iodine at position 5, lacks methoxy group |
| 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 | C₆H₃F₃IN | Iodine at position 4, lacks methoxy group |
The structural analogs differ in the position of functional groups or the nature of the substituents. These differences can significantly affect properties such as reactivity, lipophilicity, and biological activity. Studying the properties and applications of these analogs may provide insights into potential uses of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume